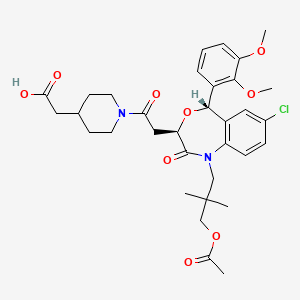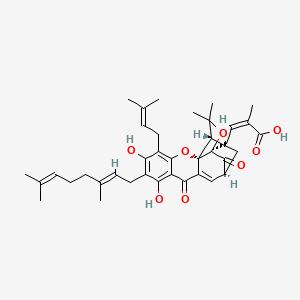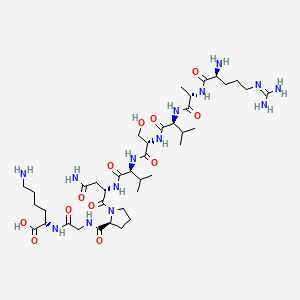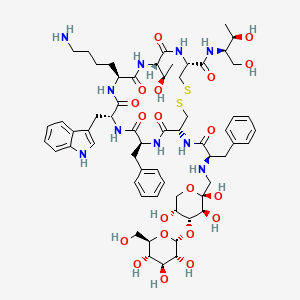
Lapaquistat acetate
概要
説明
Lapaquistat acetate, also known as TAK-475, is a cholesterol-lowering drug candidate that was developed by Takeda Pharmaceutical Company. Unlike statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase, this compound inhibits squalene synthase, an enzyme further downstream in the cholesterol biosynthesis pathway. This unique mechanism was intended to reduce side effects by not disturbing the mevalonate pathway, which is crucial for other biochemical molecules besides cholesterol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lapaquistat acetate involves multiple steps, starting with the preparation of the core benzoxazepine structure. The key steps include:
- Formation of the benzoxazepine ring through cyclization reactions.
- Introduction of the dimethoxyphenyl and chloro substituents.
- Acetylation of the piperidine ring.
- Final esterification to form the acetate derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of these synthetic steps to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
化学反応の分析
反応の種類: ラパキスタット酢酸塩は、以下の化学反応をいくつか経ます。
酸化: この化合物は酸化されてさまざまな代謝物を形成することができます。
還元: 還元反応は、分子に存在する官能基を変えることができます。
置換: 芳香環またはピペリジン環で置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン化またはニトロ化反応は、塩素または硝酸などの試薬を使用して行うことができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化代謝物が生成される可能性があり、還元により脱酸素化誘導体が生成される可能性があります .
4. 科学研究への応用
化学: スクアレンシンターゼ阻害剤として、コレステロール生合成経路とその調節の研究に使用されてきました。
生物学: 脂質代謝への影響と、動物モデルにおけるコレステロール値を低下させる可能性に焦点を当てた研究が行われています。
医学: 臨床試験では、低密度リポタンパク質コレステロールを低下させる効果と、高コレステロール血症の治療薬としての可能性について調査が行われました。
科学的研究の応用
Chemistry: As a squalene synthase inhibitor, it has been used to study the cholesterol biosynthesis pathway and its regulation.
Biology: Research has focused on its effects on lipid metabolism and its potential to reduce cholesterol levels in animal models.
Medicine: Clinical trials investigated its efficacy in lowering low-density lipoprotein cholesterol and its potential as a treatment for hypercholesterolemia.
作用機序
ラパキスタット酢酸塩は、コレステロール生合成経路においてファルネシル二リン酸をスクアレンに変換する反応に関与するスクアレンシンターゼを阻害することで効果を発揮します。 この酵素を阻害することで、ラパキスタット酢酸塩は3-ヒドロキシ-3-メチルグルタリルコエンザイムAレダクターゼの下流でコレステロールの合成を減らし、メバロン酸経路に影響を与えることなくコレステロール値を低下させます .
類似の化合物:
スタチン: 3-ヒドロキシ-3-メチルグルタリルコエンザイムAレダクターゼを阻害します。
スクアレスタチン: 同様の作用機序を持つ別のスクアレンシンターゼ阻害剤。
独自性: ラパキスタット酢酸塩は、メバロン酸経路に影響を与えることなくスクアレンシンターゼを阻害する能力においてユニークであり、スタチンに関連する副作用を軽減する可能性があります。 臨床試験で肝毒性が懸念されたため、開発は中止されました .
類似化合物との比較
Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Squalestatin: Another squalene synthase inhibitor with a similar mechanism of action.
Uniqueness: Lapaquistat acetate is unique in its ability to inhibit squalene synthase without affecting the mevalonate pathway, potentially reducing side effects associated with statins. its development was halted due to concerns about liver toxicity observed in clinical trials .
特性
IUPAC Name |
2-[1-[2-[1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLUGNQVANVZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)





